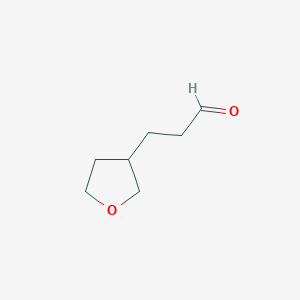

3-(Oxolan-3-yl)propanal

Description

3-(Oxolan-3-yl)propanal (CAS: 1017793-05-3) is an aliphatic aldehyde derivative featuring a tetrahydrofuran (oxolane) ring attached to the third carbon of a propanal backbone. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . The compound’s structure combines the reactivity of an aldehyde group with the steric and electronic effects of the oxolane ring, a five-membered cyclic ether. This structural motif is critical in pharmaceutical and chemical synthesis, where this compound serves as a reference standard for drug impurity profiling and reagent development .

Properties

IUPAC Name |

3-(oxolan-3-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-4-1-2-7-3-5-9-6-7/h4,7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDRYRZNUHALDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311144 | |

| Record name | Tetrahydro-3-furanpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017793-05-3 | |

| Record name | Tetrahydro-3-furanpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017793-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-3-furanpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Oxolan-3-yl)propanal, also known as 3-Oxo-3-(oxolan-3-yl)propanal, is an organic compound characterized by its unique oxolane ring structure and functional groups that include a carbonyl and an aldehyde. This combination contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 142.15 g/mol

- IUPAC Name : this compound

Biological Activity

Research on the biological activity of this compound indicates its potential in several areas:

- Antioxidant Activity : Preliminary studies have shown that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress.

- Antimicrobial Properties : The aldehyde functional group may contribute to antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

- Neuroprotective Effects : Some derivatives of oxolane compounds have demonstrated neuroprotective effects in vitro, suggesting that this compound could be explored for neurodegenerative diseases.

- Anti-inflammatory Effects : Compounds containing oxolane rings have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant activity of several oxolane derivatives, including this compound. The results indicated significant radical scavenging activity, with IC50 values comparable to established antioxidants. This suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Table 1: Comparison of Biological Activities of Oxolane Derivatives

| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) | Neuroprotective Potential |

|---|---|---|---|

| This compound | 25 | 15 (Staphylococcus aureus) | Moderate |

| Ethyl 2-amino-3-(oxolan-3-yl)propanoate | 30 | 13 (E. coli) | Low |

| Ethyl 3-oxo-3-(oxolan-2-yl)propanal | 20 | 17 (Bacillus subtilis) | High |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table and discussion highlight key similarities and differences between 3-(oxolan-3-yl)propanal and related aldehyde derivatives, focusing on molecular features, applications, and functional properties.

Table 1: Comparative Overview of this compound and Analogous Compounds

Key Comparisons:

Its aldehyde group is reactive in nucleophilic additions, useful in pharmaceutical synthesis . 3-(Methylthio)propanal: The thioether group (C-S-C) contributes to sulfur-containing aroma profiles in thermally processed foods. It forms via methionine degradation during roasting and participates in Maillard reactions . 3-(3-Methoxyphenyl)propanal: The methoxyphenyl group enables π-π stacking interactions with enzymes like superoxide dismutase (SOD) and tyrosinase, though its binding affinity (-5.5 to -6.1 kcal/mol) is weaker than standard inhibitors . 3-(3-Chlorophenyl)-3-oxopropanal: The electron-withdrawing chloro group increases electrophilicity at the carbonyl, making it reactive but hazardous (requires strict safety protocols) .

Applications Food Industry: 3-(Methylthio)propanal is pivotal in flavor chemistry, contributing to meaty and vegetable-like odors . In contrast, this compound lacks reported flavor applications, reflecting its specialized use in analytical chemistry. The oxolane derivative’s role as a drug impurity standard underscores its importance in regulatory compliance . Synthetic Utility: Methyl 3-oxo-3-(oxolan-3-yl)propanoate serves as a ketone-containing ester intermediate, enabling further functionalization via hydrolysis or reduction .

Structural and Electronic Effects

- Aromatic vs. Aliphatic Substituents : The methoxyphenyl and chlorophenyl derivatives exhibit extended conjugation, altering UV-Vis absorption and redox behavior compared to the aliphatic oxolane analog.

- Ring Size and Reactivity : The oxolane ring (five-membered) offers less strain and greater stability than smaller cyclic ethers (e.g., oxirane), influencing the compound’s shelf life and reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.